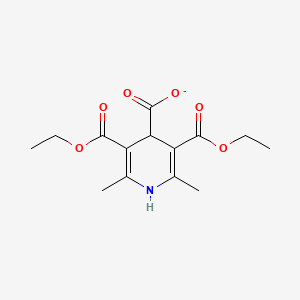
2-Amino-5-methylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components in various biological systems, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylidenepyrimidin-4-one typically involves the condensation of suitable aldehydes with guanidine derivatives. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, ensuring high yield and purity through optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the double bond to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions at the amino group or the methylidene position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
2-Amino-5-methylidenepyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly β-glucuronidase.
Medicine: Explored for its antitrypanosomal and antiplasmodial activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathway . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the amino group but lacks the methylidene substitution.
2-Amino-4-methylpyridine: Similar in structure but with a different ring system.
2-Amino-4,6-dichloropyrimidine: Contains additional chlorine substitutions, altering its reactivity and applications.
Uniqueness: 2-Amino-5-methylidenepyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2-amino-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C5H5N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H2,(H2,6,8,9) |
InChI Key |
TUPMEWBPUNGROU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)

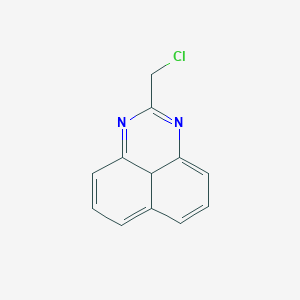
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)
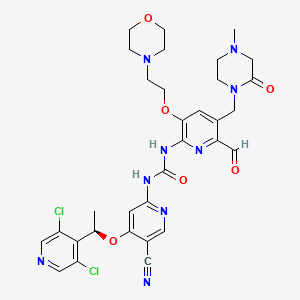
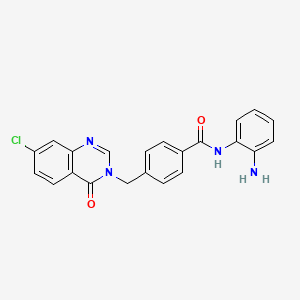
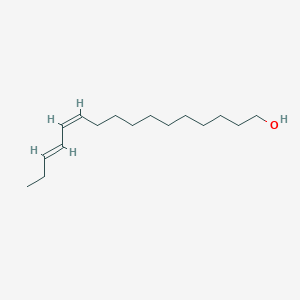
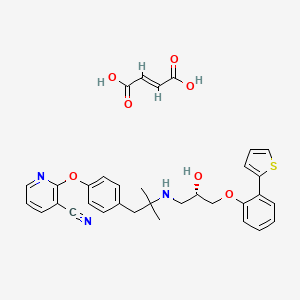
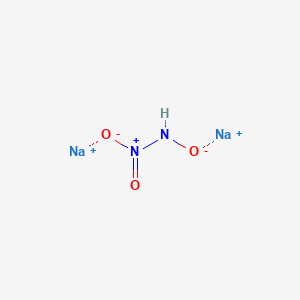
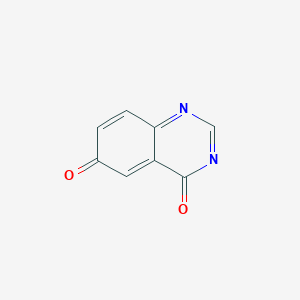
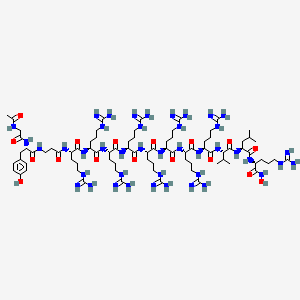
![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
